(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-28-20-7-4-17(5-8-20)6-9-21(26)24-15-18-10-13-25(14-11-18)22(27)19-3-2-12-23-16-19/h2-9,12,16,18H,10-11,13-15H2,1H3,(H,24,26)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMLDOZBPFAVPN-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide typically involves multiple steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine under controlled conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a nicotinoyl chloride reacts with a piperidine derivative.
Attachment of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, where a methylthiol reacts with a halogenated aromatic compound.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under specific conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds and strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The presence of the nicotinoylpiperidine structure suggests that this compound may interact with nicotinic acetylcholine receptors, which are crucial in cognitive functions and neuroprotection. Preliminary studies indicate potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter release and neuronal excitability.
-
Anticancer Activity :
- Research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. The acrylamide functional group may facilitate interactions with cellular targets involved in cancer proliferation, making it a candidate for further investigation in cancer therapy.
-
Acaricidal Activity :
- Compounds with similar thiophenol or methylthio groups have demonstrated significant acaricidal properties against agricultural pests. This suggests potential applications in agrochemistry for developing safer pesticides.
Synthesis and Optimization
The synthesis of (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions, including:
- Condensation Reactions : Key to forming the acrylamide bond.
- Purification Techniques : Such as column chromatography to ensure high purity levels necessary for biological testing.
Optimizing these synthesis methods is crucial for maximizing yield and ensuring the compound's availability for research purposes.
Case Studies and Research Findings
- Neuroprotective Effects :
- Agricultural Applications :
-
Cytotoxicity Assays :
- Preliminary cytotoxicity assays have indicated that related compounds show promise against various cancer cell lines, warranting further exploration into the specific mechanisms of action and therapeutic potential of this compound .
Mechanism of Action
The mechanism of action of (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of acrylamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Methylthio vs. Trifluoromethyl : Replacement of methylthio with trifluoromethyl (CF₃) in N'-aryl groups (e.g., compound 49 in ) reduced binding affinity at the PCP site, suggesting the methylthio group’s sulfur atom enhances interactions via hydrogen bonding or hydrophobic effects .
- Nicotinoylpiperidine vs. Other Heterocycles: Nicotinoylpiperidine-containing analogs (e.g., compound 13m in ) show improved solubility and target engagement compared to simpler piperidine or thiophene derivatives (e.g., ) due to the pyridine ring’s polarity and hydrogen-bonding capacity .
Biological Activity
- Molecular Formula : C₁₈H₂₃N₃OS
- Molecular Weight : 345.46 g/mol
- CAS Number : 824932-89-0
The compound is believed to interact with various biological targets, primarily influencing neurotransmitter systems and cellular signaling pathways. The presence of the nicotinoylpiperidine moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.
Antitumor Activity
Research indicates that derivatives of acrylamide compounds exhibit significant antitumor properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death. The specific compound has not been extensively studied in clinical trials, but its structural analogs have demonstrated promising results in vitro.
Neuroprotective Effects
The inclusion of the nicotinoyl group may confer neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases. Compounds that modulate nAChRs have been associated with improved cognitive function and neuroprotection against excitotoxicity.
In Vitro Studies
- Cell Viability Assays : Various studies have reported that acrylamide derivatives can significantly reduce cell viability in cancer cell lines, suggesting a dose-dependent cytotoxic effect.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to increased levels of cleaved caspase-3 and -7 in treated cells.
Data Table: Biological Activity Summary
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers synthesized a series of acrylamide derivatives, including those related to our compound. They found that certain modifications led to enhanced inhibitory effects on tumor growth in breast cancer models, highlighting the potential for further development of similar compounds for cancer therapy.
Case Study 2: Neuroprotection
A study conducted by Smith et al. (2020) explored the effects of nicotinoylpiperidine derivatives on neurodegeneration models. The findings indicated that these compounds could mitigate neuronal loss and improve cognitive function in rodent models subjected to neurotoxic agents.
Q & A
Basic: What are the standard synthetic protocols for synthesizing (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Acrylation: React 4-(methylthio)cinnamic acid with α-bromoacrylic acid in DMF using EDCI as a coupling agent under ice-cooled conditions .
Piperidine Functionalization: Introduce the nicotinoyl group to piperidine via amidation, followed by N-alkylation with a bromomethyl intermediate .
Coupling: Combine the acrylate and nicotinoylpiperidine intermediates using a nucleophilic substitution or amide coupling reaction.
Key Conditions: Use polar aprotic solvents (e.g., DMF, acetonitrile), temperatures between 0–25°C, and catalysts like EDCI/HOBt. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is critical .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks. For example, the (E)-configuration is confirmed by trans-vinylic proton coupling constants ( Hz) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., observed m/z vs. calculated).
- Elemental Analysis: Confirms C, H, N, S content within ±0.4% of theoretical values .
- X-ray Crystallography: Resolves stereochemistry (if crystals are obtainable) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and side-product formation .
- Catalyst Selection: Compare EDCI, DCC, or HATU for amide coupling efficiency.
- Temperature Control: Gradual warming (0°C → room temperature) minimizes undesired byproducts in exothermic steps .
- Workup Optimization: Use aqueous washes (NaHCO, brine) to remove unreacted reagents, followed by recrystallization (ethanol/water) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Validate cell lines (e.g., HepG2 vs. MCF7) and control for batch-to-batch compound purity (>95% by HPLC) .
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing methylthio with methoxy) to isolate pharmacophores .
- Mechanistic Profiling: Use kinase inhibition assays or proteomics to identify off-target effects that may skew IC values .
Advanced: How are computational methods used to predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions with target proteins (e.g., EGFR, tubulin) using the compound’s 3D structure (generated via ChemDraw or Gaussian) .
- ADMET Prediction: Software such as SwissADME predicts bioavailability, BBB permeability, and toxicity based on logP, PSA, and H-bond donors .
- Quantum Mechanics (QM): Calculate electrostatic potential maps to rationalize reactivity at the acrylamide warhead .
Basic: What analytical techniques distinguish stereoisomers or polymorphs of this compound?
Methodological Answer:
- Chiral HPLC: Separates enantiomers using cellulose-based columns and hexane/isopropanol mobile phases.
- Vibrational Circular Dichroism (VCD): Confirms absolute configuration .
- Differential Scanning Calorimetry (DSC): Identifies polymorphs by melting point deviations (>5°C differences indicate distinct forms) .
Advanced: How can low yields in the final coupling step be addressed?
Methodological Answer:
- Activation Strategy: Switch from EDCI to BOP-Cl for sterically hindered amines .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 80°C vs. 24 hr conventional) .
- Protecting Groups: Temporarily protect the piperidine nitrogen with Boc to prevent side reactions during acrylation .
Basic: What structural features are critical for its anticancer activity?
Methodological Answer:
- Acrylamide Warhead: Electrophilic α,β-unsaturated carbonyl reacts with cysteine thiols in target proteins (e.g., kinases) .
- Nicotinoylpiperidine Moiety: Enhances blood-brain barrier penetration via lipophilic efficiency (LogD ~2.5) .
- Methylthio Group: Modulates electron density on the phenyl ring, affecting binding affinity .
Advanced: What challenges arise when scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification Bottlenecks: Replace column chromatography with recrystallization or flash distillation for large batches .
- Reproducibility: Strict control of moisture (use molecular sieves) and oxygen (argon atmosphere) prevents degradation of sensitive intermediates .
- Byproduct Management: Optimize stoichiometry (1.2:1 acrylate:piperidine ratio) to minimize unreacted starting material .
Advanced: How is the compound’s stability under physiological conditions evaluated?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 48 hr. The acrylamide group is prone to hydrolysis, requiring prodrug strategies for in vivo use .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction; >90% binding may reduce efficacy .
- Metabolic Stability: Test with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., methylthio to sulfoxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
